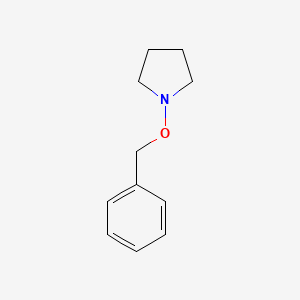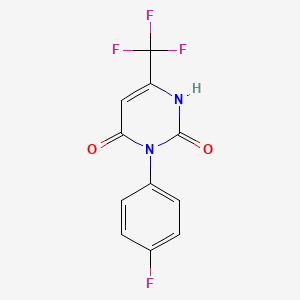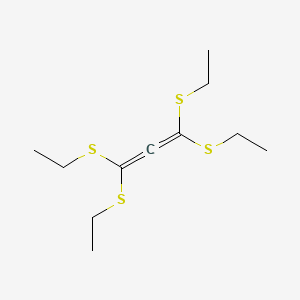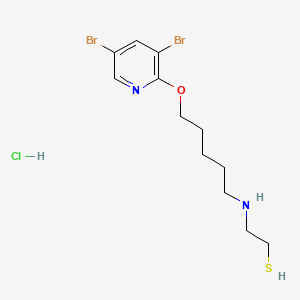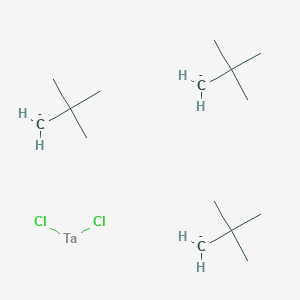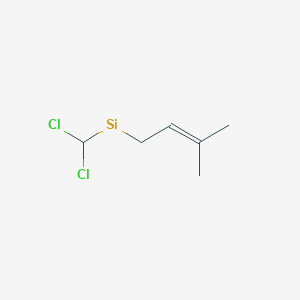
1,3,2-Dioxaborinane, 2-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborinane, 2-ethenyl- is a chemical compound with the molecular formula C5H9BO2 . It is a member of the dioxaborinane family, which are cyclic boron esters. This compound is characterized by the presence of a boron atom within a six-membered ring structure that includes two oxygen atoms and an ethenyl group.
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane, 2-ethenyl- typically involves the reaction of boronic acids with diols. One common method is the reaction of catecholborane with alkenes under metal-catalyzed conditions . The reaction conditions often include the use of a rhodium catalyst, such as Wilkinson’s catalyst (Rh(PPh3)3Cl), which facilitates the hydroboration of the alkene to form the desired dioxaborinane . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
1,3,2-Dioxaborinane, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted dioxaborinanes.
Common reagents used in these reactions include catecholborane, rhodium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborinane, 2-ethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of boron-based drugs and probes.
Medicine: Boron-containing compounds are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and oxidation . The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations.
Comparison with Similar Compounds
1,3,2-Dioxaborinane, 2-ethenyl- can be compared with other dioxaborinanes and boron-containing compounds:
1,3,2-Dioxaborinane: Similar in structure but without the ethenyl group, leading to different reactivity and applications.
Catecholborane: A simpler boron-containing compound used in hydroboration reactions.
Boronic Acids: These compounds have a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis.
Properties
CAS No. |
45535-13-5 |
|---|---|
Molecular Formula |
C5H9BO2 |
Molecular Weight |
111.94 g/mol |
IUPAC Name |
2-ethenyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C5H9BO2/c1-2-6-7-4-3-5-8-6/h2H,1,3-5H2 |
InChI Key |
RBZKXTVPLVVPOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


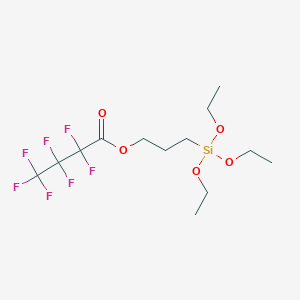

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
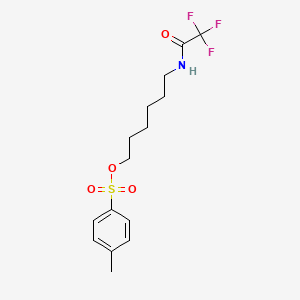
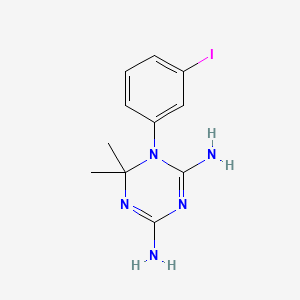
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
